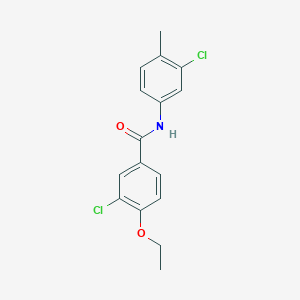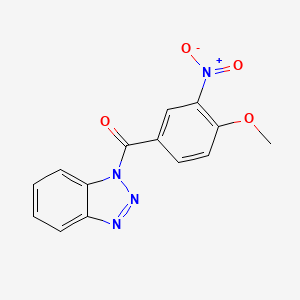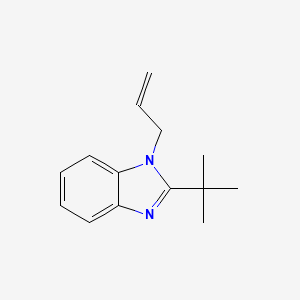![molecular formula C15H15N3OS B5782955 N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B5782955.png)
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide, also known as TIBO, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of HIV/AIDS. TIBO belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which target the reverse transcriptase enzyme of the human immunodeficiency virus (HIV).
Mécanisme D'action
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide inhibits the reverse transcriptase enzyme of HIV by binding to a hydrophobic pocket near the enzyme's active site. This prevents the enzyme from converting the viral RNA into DNA, thereby inhibiting the replication of the virus. N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been shown to be highly selective for the reverse transcriptase enzyme of HIV, with little or no effect on other cellular enzymes.
Biochemical and physiological effects:
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been found to have a low toxicity profile and does not cause significant side effects in vitro or in vivo. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been found to have a long half-life in the body, which allows for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high purity. N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been extensively studied for its mechanism of action and has been shown to be highly selective for the reverse transcriptase enzyme of HIV. However, N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide. One area of interest is the optimization of N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide's pharmacokinetic properties, such as solubility and stability, to improve its efficacy in vivo. Another area of interest is the development of new N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide derivatives with improved potency and selectivity for the reverse transcriptase enzyme of HIV. Additionally, N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide could be further studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Méthodes De Synthèse
The synthesis of N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide involves the condensation of 2-(2-thienyl)imidazo[1,2-a]pyridine-3-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide in high purity. The synthesis of N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Applications De Recherche Scientifique
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been extensively studied for its potential use in the treatment of HIV/AIDS. It has been shown to inhibit the reverse transcriptase enzyme of HIV, which is essential for the replication of the virus. N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been found to be effective against both wild-type and drug-resistant strains of HIV, making it a promising candidate for the development of new anti-HIV drugs.
Propriétés
IUPAC Name |
N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-6-13(19)17-15-14(11-7-5-10-20-11)16-12-8-3-4-9-18(12)15/h3-5,7-10H,2,6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXYJHLBFLETIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)

![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)


![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
![ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)

![N'-[(5-chloro-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5782960.png)
![4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)